molecular formula C24H26O3 B15179561 1-(Bis(2-phenylethoxy)methyl)-4-methoxybenzene CAS No. 94134-42-6

1-(Bis(2-phenylethoxy)methyl)-4-methoxybenzene

Cat. No.: B15179561
CAS No.: 94134-42-6
M. Wt: 362.5 g/mol
InChI Key: MCHNHTONQUYDHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bis(2-phenylethoxy)methyl)-4-methoxybenzene is an organic compound that belongs to the class of ethers It is characterized by the presence of a methoxy group attached to a benzene ring, along with two phenylethoxy groups attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bis(2-phenylethoxy)methyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzyl chloride with 2-phenylethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through column chromatography to obtain the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(Bis(2-phenylethoxy)methyl)-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The phenylethoxy groups can be reduced to form the corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 2-phenylethanol.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Bis(2-phenylethoxy)methyl)-4-methoxybenzene is an organic compound featuring a central benzene ring with a methoxy group at the para position and a bis(2-phenylethoxy)methyl group attached. It has a molecular weight of approximately 392.49 g/mol and a molecular formula of C24H26O3C_{24}H_{26}O_3. Research indicates that similar compounds exhibit various biological activities.

Potential Applications

This compound and its related compounds have potential applications in pharmaceuticals due to their biological activity. It can also be utilized in the production of specialty chemicals and materials within the industry.

Scientific Research

This compound has applications in scientific research, including:

  • Chemistry It serves as a building block in synthesizing complex organic molecules.
  • Biology It is investigated for its potential biological activity and interactions with biomolecules.
  • Medicine It is explored for potential therapeutic properties and as a precursor in synthesizing pharmaceutical compounds.

Studies on similar compounds suggest that this compound may interact with various biological targets. The methoxy and phenylethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Antimicrobial and Anticancer Studies of 2MBI Derivatives

Antimicrobial activity findings revealed that compound N1 (MIC = 1.27, 2.54, 1.27 µM) exhibited significant antimicrobial effects against tested strains, i.e. Gram-positive, Gram-negative (bacterial) and fungal strains . The anticancer screening results demonstrated that compounds sa N9 , N18 (IC 50= 5.85, 4.53 µM) were the most potent compounds against cancer cell line (HCT116) even more than 5-FU, the standard drug (IC 50= 9.99 µM) .

Mechanism of Action

The mechanism of action of 1-(Bis(2-phenylethoxy)methyl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The methoxy and phenylethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(Bis(2-phenylethoxy)methyl)-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(Bis(2-phenylethoxy)methyl)-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.

    1-(Bis(2-phenylethoxy)methyl)-4-chlorobenzene: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

1-(Bis(2-phenylethoxy)methyl)-4-methoxybenzene is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity

Biological Activity

1-(Bis(2-phenylethoxy)methyl)-4-methoxybenzene is a compound that has garnered interest for its potential biological activities. This article reviews its biological properties, including antioxidant, antiproliferative, and antibacterial activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group and two phenylethoxy substituents, which contribute to its lipophilicity and potential biological interactions. The structural formula can be represented as follows:

C21H24O3\text{C}_{21}\text{H}_{24}\text{O}_3

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability of the phenolic groups to donate hydrogen atoms or electrons, neutralizing free radicals.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compoundTBD
Butylated Hydroxytoluene (BHT)10

Antiproliferative Activity

The antiproliferative effects of the compound have been studied in various cancer cell lines. The most notable findings suggest that it exhibits selective cytotoxicity towards certain cancer cells.

Case Study: MCF-7 Cell Line

In a study evaluating various derivatives with methoxy and hydroxy substitutions, compounds with similar structures demonstrated significant antiproliferative activity against the MCF-7 breast cancer cell line.

  • IC50 Values :
    • Compound A: 3.1 µM
    • Compound B: 2.2 µM

These results indicate a promising potential for further development in cancer therapy .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7TBD
DoxorubicinMCF-70.5

Antibacterial Activity

The antibacterial properties of the compound have also been investigated. Preliminary studies suggest effectiveness against Gram-positive bacteria.

Table 3: Antibacterial Activity

CompoundBacteriaMIC (µM)Reference
This compoundE. faecalisTBD
Standard AntibioticE. faecalis8

The biological activities of this compound are believed to involve multiple mechanisms:

  • Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS).
  • Antiproliferative Mechanism : Induction of apoptosis in cancer cells.
  • Antibacterial Mechanism : Disruption of bacterial cell membranes.

Properties

CAS No.

94134-42-6

Molecular Formula

C24H26O3

Molecular Weight

362.5 g/mol

IUPAC Name

1-[bis(2-phenylethoxy)methyl]-4-methoxybenzene

InChI

InChI=1S/C24H26O3/c1-25-23-14-12-22(13-15-23)24(26-18-16-20-8-4-2-5-9-20)27-19-17-21-10-6-3-7-11-21/h2-15,24H,16-19H2,1H3

InChI Key

MCHNHTONQUYDHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(OCCC2=CC=CC=C2)OCCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.